2-(3-Fluorocyclobutyl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluorocyclobutyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO2/c7-5-1-4(2-5)3-6(8)9/h4-5H,1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOWFIWGEAGSLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1782410-66-5 | |
| Record name | 2-(3-fluorocyclobutyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 3 Fluorocyclobutyl Acetic Acid and Its Precursors
Retrosynthetic Analysis of the 2-(3-Fluorocyclobutyl)acetic Acid Framework
A logical retrosynthetic analysis of this compound (1) reveals several key disconnections. The most straightforward approach involves disconnecting the acetic acid side chain, leading back to a functionalized 3-fluorocyclobutane intermediate (2). This intermediate could, in turn, be derived from a cyclobutanone (B123998) or a related precursor (3), where the fluorine is introduced either before or after the formation of the four-membered ring. Further disconnection of the cyclobutane (B1203170) ring itself points towards acyclic precursors that can undergo cyclization reactions.
Figure 1: Retrosynthetic Analysis of this compound
This simplified retrosynthetic schematic illustrates the key bond disconnections leading from the target molecule to potential starting materials.
Strategies for the Construction of the Fluorinated Cyclobutane Ring System
The formation of the cyclobutane ring is a critical step in the synthesis of this compound. Various methods have been employed, each with its own advantages and limitations.
Cycloaddition Reactions in Fluorocyclobutane (B14750743) Synthesis
[2+2] cycloaddition reactions are a powerful tool for the direct formation of cyclobutane rings. harvard.edulibretexts.org These reactions involve the combination of two two-carbon units to form the four-membered ring. In the context of synthesizing fluorinated cyclobutanes, this can involve the reaction of a fluorinated alkene with another alkene or the use of a ketene (B1206846) in a [2+2] cycloaddition with an alkene. harvard.edu For instance, the cycloaddition of a vinyl ether with a dichloroketene, generated in situ, can produce a dichlorocyclobutanone intermediate which can then be further functionalized. acs.org The stereochemistry of the resulting cyclobutane is often influenced by the geometry of the starting alkenes. harvard.edu While thermal [2+2] cycloadditions are sometimes possible, many require photochemical activation to overcome the high activation energy barrier. libretexts.org
Ring-Closing Metathesis and Other Cyclization Approaches
Ring-closing metathesis (RCM) has emerged as a versatile method for the synthesis of cyclic compounds, including cyclobutanes, although it is more commonly used for larger rings. wikipedia.orgorganic-chemistry.org RCM of a diene substrate containing a fluoroalkene moiety can lead to the formation of a fluorinated cycloalkene. academie-sciences.frnih.gov The reaction is catalyzed by ruthenium-based catalysts and is often driven by the removal of a volatile byproduct like ethylene. organic-chemistry.org The success of RCM can be influenced by factors such as the substitution pattern of the diene and the specific catalyst used. academie-sciences.fr
Rearrangement Reactions Towards Fluorinated Cyclobutyl Motifs
Rearrangement reactions can also be employed to construct the cyclobutane framework. For example, acid-catalyzed rearrangement of certain bicyclic systems can lead to the formation of a cyclobutane ring. harvard.edu While less common for the direct synthesis of this compound, these methods can provide access to key cyclobutane intermediates.
Introduction of the Fluorine Atom in Cyclobutane Derivatives
The introduction of the fluorine atom onto the cyclobutane ring is a crucial step that significantly influences the properties of the final molecule. This can be achieved through various fluorination techniques.
Nucleophilic Fluorination Techniques for Cyclobutyl Substrates
Nucleophilic fluorination is a widely used strategy for introducing fluorine into organic molecules. nih.govucla.eduucla.edu This approach typically involves the displacement of a suitable leaving group on the cyclobutane ring with a fluoride (B91410) ion. Common fluoride sources include alkali metal fluorides (e.g., KF, CsF) and ammonium (B1175870) fluorides. cas.cn The reactivity of these reagents can be enhanced by the use of crown ethers or by employing specialized fluorinating agents. cas.cn For instance, a hydroxyl group on a cyclobutane precursor can be converted into a good leaving group, such as a tosylate or mesylate, which is then displaced by fluoride. Alternatively, a ketone functionality on the cyclobutane ring can be a precursor for fluorination.
A significant challenge in nucleophilic fluorination is the potential for competing elimination reactions, especially with sterically hindered substrates like cyclobutanes. ucla.edu The choice of solvent and reaction conditions is therefore critical to maximize the yield of the desired fluorinated product.
| Precursor Functional Group | Fluorinating Agent | Key Considerations |
| Hydroxyl (-OH) | Deoxyfluorinating agents (e.g., DAST, Deoxo-Fluor) | Avoidance of rearrangement and elimination byproducts. |
| Halide (-Br, -Cl) | Metal fluorides (e.g., KF, CsF) | Requires a good leaving group; potential for low solubility of fluoride salts. nih.gov |
| Ketone (C=O) | Diethylaminosulfur trifluoride (DAST) | Geminal difluorination can occur. |
Table 1: Common Nucleophilic Fluorination Strategies for Cyclobutane Precursors
Electrophilic Fluorination Strategies
Electrophilic fluorination has emerged as a powerful method for the direct introduction of fluorine into organic molecules. wikipedia.orgjuniperpublishers.com This approach typically involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org While highly reactive reagents like elemental fluorine exist, modern organic synthesis predominantly employs safer and more manageable reagents containing a nitrogen-fluorine (N-F) bond. wikipedia.orgjuniperpublishers.com
The development of electrophilic fluorinating agents has focused on decreasing the electron density on the fluorine atom, thereby enhancing its electrophilicity. wikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® have become commonplace in this regard. wikipedia.orgjuniperpublishers.com The mechanism of electrophilic fluorination is complex and can involve either an SN2-type pathway or a single-electron transfer (SET) process, depending on the substrate and reaction conditions. wikipedia.org
For the synthesis of fluorinated cyclobutane derivatives, these electrophilic fluorination strategies can be applied to suitable cyclobutane precursors. The choice of reagent and reaction conditions is crucial for achieving the desired regioselectivity and yield. Challenges in the direct C-H fluorination of unactivated C(sp³)–H bonds, which are prevalent in cyclobutane rings, include the need for highly reactive reagents and the potential for multiple regioisomers. beilstein-journals.org
| Electrophilic Fluorinating Agent | Description | Reference |
| N-Fluorobenzenesulfonimide (NFSI) | A common and effective N-F reagent for electrophilic fluorination. wikipedia.orgjuniperpublishers.com | wikipedia.orgjuniperpublishers.com |
| Selectfluor® | A trademarked, commercially available electrophilic fluorinating agent. wikipedia.org | wikipedia.org |
| Elemental Fluorine (F₂) | A powerful but highly reactive and challenging reagent to handle. juniperpublishers.com | juniperpublishers.com |
Stereoselective Fluorination Approaches
Controlling the stereochemistry during the fluorination of a cyclobutane ring is a significant synthetic challenge. Stereoselective fluorination methods aim to introduce the fluorine atom in a specific spatial orientation relative to other substituents on the ring. nih.gov
Diastereoselective Fluorination: This approach is often substrate-controlled, where an existing chiral center in the cyclobutane precursor directs the incoming electrophilic fluorine to a specific face of the molecule. nih.gov The use of chiral auxiliaries attached to the cyclobutane ring can also effectively control diastereoselectivity. nih.gov
Enantioselective Fluorination: The development of catalytic enantioselective fluorination has been a major focus in synthetic chemistry. This involves the use of a chiral catalyst to create a chiral environment around the substrate, leading to the preferential formation of one enantiomer over the other. nih.gov Cinchona alkaloids, for instance, have been used in combination with electrophilic fluorinating reagents to achieve enantiodivergent asymmetric fluorination. nih.gov
Recent advancements have also explored photosensitized C–H fluorination, which can offer complementary selectivity to traditional methods and proceed under milder conditions. beilstein-journals.org
Formation of the Acetic Acid Side Chain
The introduction of the acetic acid moiety onto the 3-fluorocyclobutane core is a critical step in the synthesis of the target molecule. This can be accomplished through various carbon-carbon bond-forming strategies followed by functional group manipulations.
Carbon-Carbon Bond Formation Methodologies
The formation of carbon-carbon bonds is a cornerstone of organic synthesis. organic-chemistry.orgcambridge.org Several methods can be envisioned for attaching a two-carbon unit to the cyclobutane ring, which can then be converted to the acetic acid group.
One common approach involves the use of organometallic reagents. For instance, a cyclobutyl halide or triflate can be coupled with a suitable two-carbon nucleophile, such as an enolate equivalent of acetic acid. The alkylation of enolates is a well-established method for C-C bond formation. cambridge.org
Alternatively, reactions involving cyanide as a nucleophile can be employed. The resulting nitrile can then be hydrolyzed to the corresponding carboxylic acid. chemrevise.org
| C-C Bond Formation Reaction | Description | Reference |
| Alkylation of Enolates | A classic method involving the reaction of an enolate with an electrophile. cambridge.org | cambridge.org |
| Cyanide Addition | Nucleophilic addition of a cyanide ion, followed by hydrolysis to the carboxylic acid. chemrevise.org | chemrevise.org |
| Grignard Reaction | Reaction of an organomagnesium halide with a suitable electrophile. | |
| Wittig Reaction | Reaction of a phosphonium (B103445) ylide with a carbonyl compound to form an alkene, which can be further functionalized. |
Carboxylation Reactions
Direct carboxylation of a suitable cyclobutane precursor offers another route to the acetic acid side chain. This can be achieved by reacting a cyclobutyl organometallic species (e.g., a Grignard or organolithium reagent) with carbon dioxide.
Hydrolysis of a nitrile group, as mentioned previously, is also a form of carboxylation, as it converts the C≡N triple bond into a -COOH group. chemrevise.org
Total Synthesis and Stereochemical Control of this compound
The total synthesis of this compound requires a carefully planned sequence of reactions that addresses both the construction of the fluorinated cyclobutane ring and the installation of the acetic acid side chain, all while controlling the relative and absolute stereochemistry.
Diastereoselective and Enantioselective Synthesis Pathways
Achieving a specific stereoisomer of this compound necessitates the use of stereoselective synthetic methods.
Diastereoselective Synthesis: A diastereoselective synthesis might start from a chiral precursor or employ a diastereoselective reaction to set the stereocenters. For example, a diastereoselective synthesis of a substituted cyclobutane could be achieved through a [2+2] cycloaddition reaction where the stereochemistry of the starting materials dictates the stereochemistry of the product. rsc.org Another approach involves the diastereoselective reduction of a ketone or the diastereoselective alkylation of an enolate on a pre-existing chiral cyclobutane scaffold. nih.gov
Enantioselective Synthesis: An enantioselective synthesis would typically involve a key step that is catalyzed by a chiral catalyst or mediated by a chiral reagent. For instance, an asymmetric fluorination reaction could be used to establish the stereocenter bearing the fluorine atom. nih.gov Subsequent reactions to build the acetic acid side chain would then need to be performed in a way that preserves the stereochemical integrity of the molecule. The stereospecific contraction of a pyrrolidine (B122466) ring has also been reported as a method for the stereoselective synthesis of cyclobutanes. nih.govacs.org
Resolution Techniques for Chiral Isomers
The separation of the enantiomers of this compound is a critical step for its application in stereospecific synthesis. Chiral resolution via diastereomeric salt formation is a classical and effective method employed for this purpose. This technique leverages the differential solubility of diastereomeric salts, which are formed by reacting the racemic acid with a chiral resolving agent.
A common approach involves the use of a chiral amine as the resolving agent. The reaction of racemic this compound with a single enantiomer of a chiral amine results in the formation of a pair of diastereomeric salts. These salts, having distinct physical properties, can be separated by fractional crystallization. One diastereomer will preferentially crystallize from a suitable solvent, allowing for its isolation by filtration. The enantiomerically pure acid can then be liberated from the isolated salt by treatment with an acid. The choice of resolving agent and solvent system is crucial for achieving high diastereomeric and enantiomeric purity.
| Step | Description | Key Considerations |
| Salt Formation | Racemic this compound is reacted with a chiral resolving agent (e.g., a chiral amine). | Selection of an appropriate and cost-effective resolving agent. |
| Fractional Crystallization | The resulting diastereomeric salts are separated based on their differential solubility in a specific solvent. | Optimization of solvent, temperature, and concentration to maximize yield and purity. |
| Liberation of Enantiomer | The desired enantiomer of the acid is recovered from the isolated diastereomeric salt by acidification. | Efficient removal of the resolving agent. |
Scalable Synthetic Routes and Process Chemistry Considerations
The development of a scalable and economically viable synthetic route is paramount for the production of this compound on a larger scale. A practical synthesis has been devised that commences from readily available starting materials and proceeds through a series of robust chemical transformations.
A notable scalable route begins with the alkylation of a cyclobutane precursor. For instance, the synthesis can start from 3-fluorocyclobutanecarbonitrile. This starting material can be synthesized and then converted to the final product through a series of well-established reactions.
A Representative Scalable Synthetic Route:
Hydrolysis of Nitrile: The synthesis can initiate with the hydrolysis of 3-fluorocyclobutanecarbonitrile to 3-fluorocyclobutanecarboxylic acid. This transformation is typically carried out under acidic or basic conditions.
Reduction to Alcohol: The resulting carboxylic acid is then reduced to the corresponding alcohol, (3-fluorocyclobutyl)methanol. Common reducing agents for this step include lithium aluminum hydride or borane (B79455) complexes.
Conversion to Halide: The alcohol is subsequently converted to a halide, such as (3-fluorocyclobutyl)methyl bromide or iodide, which is a better leaving group for the subsequent nucleophilic substitution.
Cyanide Displacement: The halide is then reacted with a cyanide source, such as sodium cyanide, to introduce the one-carbon extension, yielding 2-(3-fluorocyclobutyl)acetonitrile (B2971357).
Final Hydrolysis: The final step involves the hydrolysis of the nitrile group of 2-(3-fluorocyclobutyl)acetonitrile to afford the target molecule, this compound.
Process Chemistry Considerations for Scalability:
| Consideration | Details |
| Starting Material Availability and Cost | The economic feasibility of the entire process is highly dependent on the cost and accessibility of the initial precursors. |
| Reagent Selection | Choosing safe, effective, and inexpensive reagents is crucial. For example, replacing hazardous reagents with greener alternatives is a key goal. |
| Reaction Conditions | Optimization of temperature, pressure, reaction time, and solvent for each step to maximize yield and throughput while minimizing energy consumption. |
| Work-up and Purification | Developing efficient and scalable purification methods, such as crystallization or distillation, to isolate the product with high purity. |
| Waste Management | Implementing strategies to minimize waste generation and to handle byproducts in an environmentally responsible manner. |
Spectroscopic and Structural Characterization Studies in Research
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational and Stereochemical Elucidation
No published experimental or predicted NMR data for 2-(3-Fluorocyclobutyl)acetic acid could be located. This includes a lack of information for proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR analyses, as well as two-dimensional NMR techniques.
¹H and ¹³C NMR Spectral Analysis
No specific ¹H or ¹³C NMR spectra, chemical shifts, coupling constants, or integration data for this compound are available in the surveyed literature.
¹⁹F NMR Chemical Shift Analysis and Coupling Constants
While general principles of ¹⁹F NMR are well-documented, specific chemical shift and coupling constant data for the fluorine atom in this compound have not been reported. nih.govfu-berlin.denih.govresearchgate.net
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Assignments
There are no published studies employing 2D NMR techniques such as COSY, HSQC, HMBC, or NOESY to elucidate the structural assignments of this compound.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
No experimental or computationally predicted Infrared (IR) or Raman spectra for this compound could be found. Therefore, a detailed analysis of its functional group vibrations is not possible.
Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
There is no available mass spectrometry data for this compound, precluding the confirmation of its molecular formula and an analysis of its fragmentation patterns.
X-ray Crystallography for Solid-State Structural Determination
A search for crystallographic data revealed no published X-ray crystal structures for this compound. Consequently, its solid-state conformation and intermolecular interactions remain uncharacterized.
Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Configuration Assignment
The application of these techniques relies on the differential absorption of left and right circularly polarized light by a chiral molecule. psu.edu For a molecule like this compound, the primary chromophore responsible for accessible electronic transitions in the UV-Vis region is the carboxylic acid group. nih.gov The n → π* and π → π* transitions of the carbonyl moiety within the carboxyl group are inherently sensitive to the chiral environment imposed by the stereocenter at the C2 position of the acetic acid chain and the chirality of the cyclobutane (B1203170) ring (in the case of cis and trans diastereomers).
The general approach to assigning the absolute configuration of this compound using chiroptical methods would involve a synergistic combination of experimental measurements and theoretical calculations. The process would typically proceed as follows:
Enantiomeric Separation: The racemic mixture of this compound would first be resolved into its individual enantiomers, for instance, by chiral chromatography.
Experimental Spectra Acquisition: The ECD and ORD spectra of each separated enantiomer would be recorded in a suitable solvent. The ECD spectrum would show positive or negative Cotton effects at the wavelengths corresponding to the electronic transitions of the carboxyl chromophore.
Comparison and Assignment: The experimentally measured ECD and ORD spectra are then compared with the computationally predicted spectra for the (R) and (S) enantiomers. A good match between the experimental spectrum of one enantiomer and the calculated spectrum for a specific configuration (e.g., the (+)-enantiomer matching the calculated (R)-configuration spectrum) allows for the unambiguous assignment of the absolute configuration.
Due to the absence of specific published data for this compound, the following table is a representative example of how experimental and computational ECD data would be presented to support an absolute configuration assignment.
| Enantiomer/Configuration | Experimental ECD (λ, nm [Δε, M⁻¹cm⁻¹]) | Calculated ECD (λ, nm [Δε, M⁻¹cm⁻¹]) |
| (+)-Enantiomer | 215 [+2.5] | |
| (-)-Enantiomer | 215 [-2.4] | |
| (R)-Configuration | 218 [+2.8] | |
| (S)-Configuration | 218 [-2.7] | |
| Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the expected correlation between experimental and calculated spectra. |
Computational and Theoretical Investigations of 2 3 Fluorocyclobutyl Acetic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are indispensable tools for elucidating the electronic structure and predicting the reactivity of molecules like 2-(3-Fluorocyclobutyl)acetic acid. These methods provide detailed insights into the molecule's ground state properties and the influence of the fluorine substituent.
Density Functional Theory (DFT) Studies of Ground State Properties
Table 1: Predicted Physicochemical Properties of this compound This table presents predicted data for this compound based on computational models.
| Property | Value | Source |
| Molecular Formula | C6H9FO2 | uni.lu |
| Molecular Weight | 132.13 g/mol | uni.lu |
| XlogP (predicted) | 0.9 | uni.lu |
| Monoisotopic Mass | 132.05865 Da | uni.lu |
Ab Initio Methods for High-Accuracy Electronic Structure Calculations
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for electronic structure calculations. For complex systems like acetic acid deprotonation, ab initio metadynamics calculations have been used to explore interfacial effects osti.gov. Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory are employed for high-accuracy calculations. For example, highly accurate equilibrium molecular structures of fluorinated cyclobutenes have been determined using the CCSD(T) method with large basis sets acs.org. These high-level calculations are crucial for benchmarking results from more computationally efficient methods like DFT and for obtaining precise electronic properties. While specific ab initio studies on this compound are not published, such methods would be invaluable for accurately determining its electron correlation effects and providing a definitive picture of its electronic structure.
Analysis of Fluorine's Electronic Effects on the Cyclobutane (B1203170) Ring and Carboxylic Acid Group
The introduction of a fluorine atom into an organic molecule induces significant electronic effects due to its high electronegativity. nih.govmdpi.com This results in a strong electron-withdrawing inductive effect, which can polarize the C-F bond and influence the acidity of the carboxylic acid group. The electronegativity of fluorine can increase the acidity of the fluorinated molecule mdpi.com. This effect is expected to make the carboxylic proton of this compound more acidic compared to its non-fluorinated counterpart.
Conformational Analysis and Energy Landscapes
The flexibility of the cyclobutane ring and the rotation of the acetic acid side chain give rise to a complex conformational landscape for this compound. Understanding these conformations and their relative energies is key to predicting the molecule's behavior.
Molecular Mechanics and Molecular Dynamics Simulations
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of flexible molecules. For related compounds like 2-(3,3-Difluorocyclobutyl)acetic acid, MD simulations in explicit solvents are suggested to assess ring flexibility . These simulations can provide insights into the accessible conformations and the energy barriers between them. MD simulations have also been used to study the adsorption and diffusion of corrosion inhibitors in acetic acid media utm.my. For this compound, MM and MD studies would reveal the preferred puckering of the cyclobutane ring and the rotational preferences of the acetic acid side chain, providing a dynamic picture of its structure.
Influence of Fluorine on Ring Puckering and Side Chain Rotamers
The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. The position of the fluorine substituent is expected to have a significant influence on the puckering of the cyclobutane ring. The stereoelectronic effects of the C-F bond can favor specific puckered conformations over others.
The rotation around the bond connecting the cyclobutane ring and the acetic acid group leads to different side chain rotamers. The study of side-chain rotamer sampling is crucial for understanding protein structure and dynamics nih.govrsc.org. For this compound, the interplay between the fluorine substituent and the carboxylic acid group will dictate the populations of different rotamers. The gauche effect, often observed in fluorinated systems, may play a role in determining the preferred dihedral angles of the side chain. Conformational analysis of related cyclic amino acids has shown preferences for extended conformations researchgate.net. A detailed computational analysis would be required to map the potential energy surface and identify the most stable conformers of this compound.
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules, which is invaluable for structure verification and analysis. Methods like Density Functional Theory (DFT) are routinely used to calculate NMR chemical shifts and vibrational frequencies.
For this compound, DFT calculations can predict ¹H, ¹³C, and ¹⁹F NMR spectra. nih.gov The process involves optimizing the molecule's geometry and then calculating the nuclear magnetic shielding tensors, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C). Studies on other fluorinated organic compounds show that such computational approaches can yield high accuracy, often with mean absolute errors of only a few parts per million (ppm) compared to experimental values. nih.govnih.gov
Vibrational spectra (Infrared and Raman) can also be simulated. After geometric optimization, the vibrational frequencies and their corresponding intensities are calculated. These calculations help in assigning the peaks observed in experimental spectra to specific molecular motions, such as the characteristic C=O stretch of the carboxylic acid group or the C-F stretch. niscpr.res.innih.gov Computational studies have shown a correlation between the C=O stretching frequency (νC=O) and the pKa of carboxylic acids; for saturated acids like this one, νC=O typically increases as the pKa increases, providing a link between a spectroscopic feature and chemical reactivity. acs.orgnih.gov
Table 1: Illustrative Predicted vs. Experimental Spectroscopic Data
This table illustrates the typical output and accuracy of computational predictions for a molecule like this compound, based on findings for analogous compounds.
| Parameter | Nucleus/Bond | Predicted Value (Illustrative) | Typical Experimental Range |
| ¹H NMR Chemical Shift | H on C-F | 4.5 - 5.0 ppm | 4.3 - 5.2 ppm |
| ¹³C NMR Chemical Shift | C-F | 80 - 90 ppm | 82 - 92 ppm |
| ¹⁹F NMR Chemical Shift | C-F | -180 to -200 ppm | -175 to -205 ppm |
| IR Stretching Frequency | C=O | ~1720 cm⁻¹ (dimer) | 1700 - 1725 cm⁻¹ (dimer) |
| IR Stretching Frequency | C-F | ~1100 cm⁻¹ | 1000 - 1150 cm⁻¹ |
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction mechanisms, the identification of transient intermediates, and the calculation of activation energies by locating transition states.
The cyclobutane ring is characterized by significant ring strain, which influences its chemical behavior. fiveable.mersc.org The ring exists in a "puckered" or non-planar conformation, which is a key feature of its structure. fiveable.menih.govrsc.org Computational studies, using high-level ab initio methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), have accurately modeled this puckering. nih.gov
These calculations can determine the energy barrier between the stable puckered conformation (D2d symmetry) and the planar transition state (D4h symmetry). For the parent cyclobutane, this barrier is computed to be around 498 cm⁻¹, which is in close agreement with experimental data. nih.gov The puckering coordinates, often defined by the Cremer-Pople parameters, provide a quantitative description of the ring's conformation. smu.eduacs.org Understanding these conformational dynamics is crucial, as the ring's flexibility and the energy required for conformational changes can impact its reactivity and interactions with other molecules.
Table 2: Calculated Energy Profile for Cyclobutane Ring Inversion (Illustrative)
| Structure | Point Group | Method | Relative Energy (kcal/mol) |
| Puckered Conformer | D2d | CCSD(T)/aug-cc-pVTZ | 0.00 |
| Planar Transition State | D4h | CCSD(T)/aug-cc-pVTZ | ~1.42 |
Data based on findings for unsubstituted cyclobutane. nih.gov
Computational methods can provide deep insights into how functional groups are introduced and modified on the cyclobutane scaffold.
Fluorination: The introduction of the fluorine atom often occurs via electrophilic fluorination. Computational studies can model the reaction pathway, for example, the transfer of a fluorine cation from a reagent like Selectfluor™ to the cyclobutane ring. These calculations help identify the transition state structure and determine the activation energy for the C-F bond formation. rsc.org Mechanistic studies on related systems have investigated various pathways, including single electron transfer (SET) and SN2-type reactions, to clarify the precise mechanism of electrophilic fluorine transfer. nih.govnih.gov
Solvent Effects on Molecular Conformation and Reactivity
The surrounding solvent can significantly influence a molecule's properties. Computational models can account for these effects in several ways. The most common are implicit solvent models, such as the Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium. cas.cz More advanced explicit solvent models involve including a number of individual solvent molecules around the solute, providing a more detailed picture of specific interactions like hydrogen bonding. cas.cz
For this compound, solvation can affect:
Conformational Equilibrium: The polarity of the solvent can influence the puckering of the cyclobutane ring and the preferred orientation of the acetic acid side chain. Computational studies on related fluorinated compounds have explored how solvation impacts conformational preferences. acs.orgnih.gov
Reactivity: The pKa of the carboxylic acid group is highly dependent on the solvent. Furthermore, the rates of derivatization reactions can be altered, as solvents can stabilize or destabilize reactants, intermediates, and transition states differently. acs.org Interestingly, for predicting ¹⁹F NMR shifts in some fluorinated compounds, gas-phase calculations have occasionally been found to be more accurate than those including implicit solvation models, possibly due to the unique electronic properties of fluorine. nih.govnih.gov
Virtual Screening and Design of Related Chemical Entities
The cyclobutane ring is an attractive scaffold in medicinal chemistry as it offers a rigid, three-dimensional structure that can be used to orient pharmacophores in space. nih.govrsc.orgresearchgate.net If this compound were identified as a hit compound with biological activity, computational virtual screening could be employed to discover more potent or optimized analogs.
The virtual screening workflow typically involves these steps: schrodinger.comfrontiersin.orgmacinchem.orgnih.gov
Library Preparation: Large databases containing millions or even billions of commercially available or synthetically feasible compounds are prepared. schrodinger.commacinchem.org
Docking: The library of compounds is computationally "docked" into the binding site of a target protein of interest. Docking algorithms predict the preferred binding pose and orientation of each molecule in the target's active site.
Scoring: Each docked pose is assigned a score by a scoring function that estimates the binding affinity. This score is used to rank all the compounds in the library. nvidia.com
Filtering and Selection: The top-scoring compounds are selected for further analysis. They may be filtered based on physicochemical properties (to ensure "drug-likeness") and visual inspection of their binding modes. nih.govnih.gov
This in silico process dramatically reduces the number of compounds that need to be synthesized and tested in the lab, making the drug discovery process more efficient. schrodinger.comnih.gov By using this compound as a starting point, virtual screening could identify related chemical entities with improved binding affinity, selectivity, or pharmacokinetic properties.
Chemical Reactivity and Transformations of 2 3 Fluorocyclobutyl Acetic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle, enabling a variety of transformations including esterification, amidation, reduction, and decarboxylation.
Esterification and Amidation Reactions
The carboxylic acid functionality of 2-(3-fluorocyclobutyl)acetic acid readily undergoes esterification and amidation reactions, which are fundamental transformations in organic synthesis.
Esterification: In the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, this compound can be reacted with an alcohol to form the corresponding ester. ucalgary.camasterorganicchemistry.combyjus.comchemguide.co.uk This equilibrium-driven process, known as the Fischer esterification, can be pushed towards the product by using an excess of the alcohol or by removing the water formed during the reaction. ucalgary.camasterorganicchemistry.com For instance, reaction with methanol (B129727) or ethanol (B145695) would yield methyl 2-(3-fluorocyclobutyl)acetate or ethyl 2-(3-fluorocyclobutyl)acetate, respectively. The general mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, proton transfer, and elimination of water. masterorganicchemistry.comchemguide.co.uk
Amidation: The synthesis of amides from this compound can be achieved by a variety of methods. Direct reaction with an amine is generally not efficient and requires high temperatures. semanticscholar.org More commonly, the carboxylic acid is first activated to a more reactive derivative. Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed to facilitate amide bond formation with primary or secondary amines. fishersci.co.uksphinxsai.com These reagents form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. fishersci.co.uk Alternatively, the carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine. byjus.comsemanticscholar.org Boron-based reagents, such as B(OCH2CF3)3, have also been shown to be effective for the direct amidation of carboxylic acids. nih.gov
A study on the synthesis of related 3-fluorocyclobutylamines noted that some carboxylic acid intermediates in the series were unstable and prone to decomposition, potentially through the elimination of hydrogen fluoride (B91410). researchgate.net This suggests that while standard esterification and amidation procedures are expected to be applicable, careful optimization of reaction conditions may be necessary to avoid side reactions involving the fluorinated cyclobutane (B1203170) ring.
Reduction to Alcohols and Aldehydes
The carboxylic acid group of this compound can be reduced to a primary alcohol.
Reduction to Alcohols: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are required for the reduction of carboxylic acids. docbrown.infochemistrysteps.commasterorganicchemistry.comchemguide.co.uk The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to yield the corresponding primary alcohol, 2-(3-fluorocyclobutyl)ethanol. docbrown.infochemguide.co.uk Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids. docbrown.infochemistrysteps.com The mechanism involves the deprotonation of the carboxylic acid by the hydride reagent, followed by coordination of the aluminum to the carbonyl oxygen and subsequent hydride transfers. chemistrysteps.com An aldehyde is formed as an intermediate, but it is more reactive than the starting carboxylic acid and is immediately reduced to the alcohol. chemistrysteps.comchemguide.co.uk
Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is a challenging transformation because the intermediate aldehyde is more susceptible to reduction than the starting material. chemistrysteps.comchemguide.co.uk Therefore, stopping the reduction of this compound at the aldehyde stage, to form 2-(3-fluorocyclobutyl)acetaldehyde, is not feasible using powerful reducing agents like LiAlH₄. Specialized methods, not directly covered in the reviewed literature for this specific compound, would be required for such a transformation.
Decarboxylation Pathways
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction for this compound, although it typically requires specific structural features or reaction conditions.
The simple decarboxylation of an aliphatic carboxylic acid by heating is generally difficult. However, the presence of a fluorine atom on the cyclobutane ring could potentially influence this reaction. Decarboxylative fluorination, a reaction where a carboxyl group is replaced by a fluorine atom, has been achieved for various aliphatic carboxylic acids using photoredox catalysis. nih.govnih.gov While this would alter the original molecule, it highlights a potential pathway for the cleavage of the C-C bond adjacent to the cyclobutane ring. Studies on the decarboxylation of fluorinated malonates to produce α-fluoroketones also demonstrate that fluorinated carboxylates can undergo decarboxylation under specific conditions. researchgate.net The stability of related 3-fluorocyclobutyl carboxylic acids has been noted to be an issue, with decomposition possibly occurring via HF elimination, which could be preceded or accompanied by decarboxylation under certain thermal or catalytic conditions. researchgate.net
Reactions Involving the Fluorinated Cyclobutyl Ring
The strained four-membered ring and the presence of a fluorine atom confer unique reactivity to the cyclobutyl portion of the molecule.
Functionalization of the Cyclobutane Ring (e.g., halogenation, oxidation)
Direct functionalization of the cyclobutane ring of this compound presents a synthetic challenge.
Halogenation: The introduction of additional halogen atoms onto the cyclobutane ring would likely require radical conditions. While the halogenation of flavonolignans has been achieved using reagents like N-bromosuccinimide (NBS), this typically occurs on activated aromatic rings. nih.gov For a saturated carbocycle like the one in this compound, free-radical halogenation might be possible but could lead to a mixture of products due to the presence of multiple C-H bonds. The directing effect of the existing fluorine atom and the acetic acid side chain would also need to be considered.
Ring-Opening Reactions and Their Controlled Stereochemistry
The inherent ring strain of the cyclobutane system makes it susceptible to ring-opening reactions, a process that can be triggered by various reagents and conditions.
Studies on related fluorinated small rings, such as cyclopropanes and cyclobutanes, have shown that ring-opening can be achieved under different catalytic systems. For instance, oxidative ring-opening fluorination of cyclopropylamides and cyclobutylamides has been reported using photoredox catalysis. researchgate.net Similarly, photoredox-enabled ring-opening of cyclobutanes has been utilized to synthesize linear aliphatic compounds. rsc.org The ring-opening of highly fluorinated cyclopropanes with halogens at elevated temperatures has also been demonstrated, yielding 1,3-dihalopolyfluoropropanes. nih.gov
In the context of this compound, it is conceivable that under specific catalytic or photoredox conditions, the cyclobutane ring could undergo cleavage. The regioselectivity and stereochemistry of such a reaction would be influenced by the position of the fluorine atom and the acetic acid substituent, as well as the nature of the catalyst or reagents employed. For example, ring-opening fluorination of bicyclic azaarenes has been shown to proceed with the construction of new tertiary carbon-fluorine bonds. nih.gov While the system is different, it illustrates the potential for complex skeletal rearrangements in fluorinated cyclic systems.
Stereoselective Transformations of the Compound
The presence of a stereocenter at the carbon atom of the cyclobutane ring to which the acetic acid moiety is attached, and another potential stereocenter at the carbon bearing the fluorine atom, means that this compound can exist as multiple stereoisomers. The development of stereoselective transformations to access enantiomerically pure forms of this compound is crucial for its potential applications in pharmaceuticals and materials science, where specific stereoisomers often exhibit desired biological activity or material properties.
One of the primary strategies for obtaining enantiomerically pure this compound would involve the enzymatic kinetic resolution of a racemic mixture. Lipases are a class of enzymes commonly employed for this purpose. They can selectively catalyze the esterification or hydrolysis of one enantiomer of a racemic carboxylic acid or its corresponding ester, leaving the other enantiomer unreacted. For instance, a racemic mixture of this compound could be subjected to esterification with an alcohol in the presence of a lipase (B570770) such as Candida antarctica lipase B (CAL-B). The enzyme would preferentially catalyze the esterification of one enantiomer, allowing for the separation of the resulting ester from the unreacted enantiomer of the acid.
The hypothetical outcomes of such a resolution are presented in the table below, illustrating the expected products and their stereochemical configurations.
| Starting Material | Enzyme | Reagent | Expected Products | Stereochemical Outcome |
| (±)-2-(3-Fluorocyclobutyl)acetic acid | Lipase (e.g., CAL-B) | Alcohol (e.g., Ethanol) | (R)-2-(3-Fluorocyclobutyl)ethyl acetate (B1210297) + (S)-2-(3-Fluorocyclobutyl)acetic acid | Separation of enantiomers |
Catalytic Reactions Involving this compound
Catalytic methods are paramount in modern organic synthesis for their efficiency and selectivity. For a molecule like this compound, both metal-catalyzed and biocatalytic/organocatalytic approaches could be envisioned for its synthesis and further transformation.
Metal-Catalyzed Transformations
Metal-catalyzed reactions could be instrumental in both the synthesis of the fluorinated cyclobutane scaffold and in subsequent functionalizations. For instance, the synthesis of the core structure might involve a metal-catalyzed cycloaddition reaction.
Furthermore, the carboxylic acid group can be transformed using various metal catalysts. For example, catalytic hydrogenation of the carboxylic acid to the corresponding alcohol, 2-(3-fluorocyclobutyl)ethanol, can be achieved using ruthenium or rhodium-based catalysts under a hydrogen atmosphere. This transformation is valuable for accessing a different class of derivatives.
A hypothetical reaction scheme is presented below:
| Reactant | Catalyst | Reagents | Product | Reaction Type |
| This compound | Ru or Rh complex | H₂ | 2-(3-Fluorocyclobutyl)ethanol | Hydrogenation |
Organocatalysis and Biocatalysis for Asymmetric Synthesis
The asymmetric synthesis of this compound, to directly obtain a single enantiomer, represents a more advanced and efficient strategy than resolution. Organocatalysis and biocatalysis offer powerful tools to achieve this.
An organocatalytic approach could involve the use of a chiral amine or phosphine (B1218219) catalyst to promote a key bond-forming reaction in an enantioselective manner, leading to the chiral cyclobutane ring.
Biocatalysis , using whole cells or isolated enzymes, presents a green and highly selective alternative. For instance, engineered enzymes, such as ketoreductases (KREDs), could be used for the asymmetric reduction of a precursor ketone to a chiral alcohol, which is then converted to this compound. The high stereoselectivity of these enzymes, often exceeding 99% enantiomeric excess (ee), makes them highly attractive for producing enantiopure compounds.
A potential biocatalytic route is outlined in the following table:
| Precursor | Biocatalyst | Key Transformation | Intermediate Product | Final Product |
| 3-Oxocyclobutyl-acetic acid derivative | Engineered Ketoreductase (KRED) | Asymmetric reduction | Chiral 3-hydroxycyclobutyl-acetic acid derivative | Chiral this compound |
Role As a Synthetic Building Block and Intermediate
Precursor for the Synthesis of Novel Cyclobutane-Containing Scaffolds
The rigid, three-dimensional nature of the cyclobutane (B1203170) ring makes it a desirable scaffold in medicinal chemistry. 2-(3-Fluorocyclobutyl)acetic acid serves as a key starting material for the elaboration of more complex cyclobutane-containing structures. The carboxylic acid functional group provides a convenient attachment point for a variety of chemical transformations, allowing for the construction of diverse molecular architectures.
Research has focused on the development of robust synthetic methodologies to produce a range of 3-fluorinated cyclobutane building blocks on a multigram scale. researchgate.net These methods often culminate in key intermediates like 3-fluorocyclobutanecarboxylic acid, which can then be further modified. researchgate.net The functional group transformations of the carboxylic acid moiety can lead to the synthesis of corresponding alcohols, amines, and other derivatives, which are themselves valuable building blocks for novel scaffolds. researchgate.net The resulting fluorinated cyclobutane-containing scaffolds are of significant interest in drug discovery programs due to their potential to improve the pharmacological profiles of lead compounds.
Table 1: Representative Cyclobutane-Containing Scaffolds Derived from Fluorinated Precursors
| Scaffold Type | Precursor Functional Group | Potential Applications |
|---|---|---|
| Cyclobutylmethylamines | Carboxylic Acid | Introduction of basic centers, salt formation |
| Cyclobutylethanols | Carboxylic Acid | Ether and ester synthesis, introduction of linking groups |
| Substituted Cyclobutanamides | Carboxylic Acid | Peptide mimetics, hydrogen bond donors/acceptors |
| Bicyclic systems | Carboxylic Acid | Conformationally rigid structures |
Application in the Construction of Structurally Complex Natural Product Analogues
Natural products have long been a source of inspiration for the development of new therapeutic agents. However, their complex structures can often pose challenges for synthesis and optimization. The use of unique building blocks like this compound allows for the creation of simplified or modified analogues of natural products, which may possess improved properties. While the direct synthesis of a specific natural product analogue from this compound is not extensively documented, the principles of using cyclobutane derivatives in this context are well-established. nih.gov
The incorporation of the fluorocyclobutane (B14750743) moiety can serve as a bioisosteric replacement for other cyclic or acyclic fragments present in a natural product. This can lead to analogues with enhanced metabolic stability or altered binding modes to their biological targets. The synthetic accessibility of this compound and its derivatives makes it a practical tool for the systematic exploration of the chemical space around a natural product scaffold.
Utility in the Synthesis of Conformationally Restricted Chemical Entities
The conformational rigidity of a molecule can have a profound impact on its biological activity by pre-organizing it into a bioactive conformation for binding to a target protein or receptor. The cyclobutane ring in this compound imparts significant conformational constraint. The puckered nature of the four-membered ring limits the number of accessible low-energy conformations.
The introduction of a fluorine atom can further influence the conformational preferences of the cyclobutane ring through steric and electronic effects. This makes this compound a particularly useful building block for the synthesis of conformationally restricted analogues of more flexible molecules. By incorporating this rigid scaffold, chemists can design molecules with a more defined three-dimensional shape, which can lead to increased potency and selectivity.
Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies in Chemical Biology
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. science.gov The synthesis of a focused library of derivatives from a common intermediate is a key strategy in SAR exploration. This compound is an ideal starting point for such studies due to the versatility of its carboxylic acid group.
Through standard amide coupling reactions, esterifications, reductions, and other transformations, a wide range of analogues can be readily prepared. nih.gov These derivatives can systematically probe the effects of altering substituents around the fluorocyclobutane core. For instance, a series of amides can be synthesized to explore the impact of different functional groups on a molecule's properties, without specifying a particular biological outcome. nih.gov The insights gained from these studies can guide the design of future generations of compounds with optimized characteristics. science.gov
Table 2: Exemplary Derivatives of this compound for SAR Studies
| Derivative Class | Synthetic Transformation | R-Group Variation |
|---|---|---|
| Amides | Amide coupling | Alkyl, Aryl, Heteroaryl |
| Esters | Esterification | Alkyl, Benzyl |
| Alcohols | Reduction of carboxylic acid | - |
| Amines | Curtius or Hofmann rearrangement | - |
Integration into Diverse Organic Reaction Sequences for Molecular Diversity Generation
The generation of molecular diversity is a key goal in modern drug discovery, as it increases the probability of identifying novel bioactive compounds. mdpi.com this compound can be integrated into a variety of organic reaction sequences to create libraries of structurally diverse molecules. Its bifunctional nature, with the reactive carboxylic acid and the modifiable cyclobutane ring, allows for a multitude of synthetic pathways to be explored.
For example, the carboxylic acid can be used as a handle for solid-phase synthesis, enabling the rapid and efficient production of a large number of compounds. Furthermore, the cyclobutane ring itself can participate in ring-opening or ring-expansion reactions under specific conditions, leading to the formation of completely new molecular scaffolds. researchgate.net This versatility makes this compound a valuable tool for diversity-oriented synthesis, a strategy that aims to populate chemical space with a wide range of molecular structures. mdpi.com
Future Research Directions and Advanced Synthetic Strategies
Development of Green Chemistry Approaches for its Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like 2-(3-Fluorocyclobutyl)acetic acid to minimize environmental impact and enhance safety. researchgate.netsruc.ac.uk Key strategies include the use of environmentally benign solvents, catalytic reactions, and energy-efficient methods. researchgate.net For instance, replacing hazardous solvents with greener alternatives like water, supercritical CO2, or ionic liquids is a primary focus. researchgate.net Microwave-assisted synthesis, which can significantly reduce reaction times from hours or days to mere minutes, presents an energy-efficient alternative to conventional heating. mdpi.com
Flow Chemistry and Automated Synthesis for Scalable Production
For the scalable and efficient production of this compound, flow chemistry and automated synthesis are emerging as powerful technologies. researchgate.netsyrris.com Flow chemistry involves performing reactions in a continuous stream rather than in a traditional batch reactor, offering superior control over reaction parameters, enhanced safety, and improved scalability. researchgate.netresearchgate.net This methodology is particularly advantageous for handling highly energetic intermediates and for processes requiring precise temperature control. rsc.org
Automated flow synthesis systems can integrate multiple reaction and purification steps, significantly reducing manual labor and the potential for human error. researchgate.netsyrris.com These systems can be coupled with real-time monitoring and data analysis, allowing for rapid optimization of reaction conditions to maximize yield and purity. researchgate.net The modular nature of flow chemistry setups facilitates the multi-step synthesis of complex molecules and allows for the automation of the entire process. researchgate.net This approach not only accelerates the production of target compounds but also enables the efficient synthesis of libraries of related molecules for screening purposes. syrris.comd-nb.info
Exploitation of New Fluorination Reagents and Methodologies
The introduction of fluorine atoms into organic molecules is a critical step in the synthesis of this compound and often presents significant challenges. bohrium.com Ongoing research focuses on the development of new fluorination reagents and methodologies that are safer, more efficient, and more selective. tcichemicals.com
Electrophilic fluorinating agents like Selectfluor are popular for their versatility in fluorinating a variety of substrates, including alkylidenecyclobutanes, while preserving the cyclobutane (B1203170) ring. bohrium.comrsc.org Research has shown that the choice of solvent and reaction conditions can be optimized to achieve high yields. bohrium.com Nucleophilic fluorinating agents are also being developed to offer alternative and complementary methods for fluorination. tcichemicals.com For example, reagents like FLUOLEAD™ are crystalline solids with high thermal stability and are easier to handle than many traditional fluorinating agents. tcichemicals.com
Recent advancements also include the development of novel catalytic methods for fluorination, which can offer improved selectivity and milder reaction conditions. These new reagents and methods are crucial for accessing a wider range of fluorinated cyclobutane derivatives with diverse biological and material properties.
Machine Learning and AI-Assisted Synthesis Planning for Fluorinated Cyclobutanes
The synthesis of complex molecules like fluorinated cyclobutanes is increasingly benefiting from the application of machine learning (ML) and artificial intelligence (AI). arxiv.orgnih.gov These technologies are transforming computer-aided synthesis planning (CASP) by providing data-driven approaches to retrosynthetic analysis and reaction prediction. arxiv.orgnih.gov
The integration of AI and ML with automated synthesis platforms has the potential to create fully autonomous systems that can design, execute, and optimize chemical syntheses with minimal human intervention. illinois.edumit.edu This synergy is expected to significantly accelerate the discovery and development of new fluorinated cyclobutanes.
Exploration of Advanced Chiral Pool or Asymmetric Catalysis for Enantioenriched Production
The production of enantioenriched this compound is of significant interest, as the stereochemistry of a molecule can dramatically influence its biological activity. The synthesis of chiral fluorinated cyclobutane derivatives, however, remains a challenging task in synthetic chemistry. bohrium.comnih.gov
One promising approach is the use of asymmetric catalysis, where a chiral catalyst directs the formation of a specific enantiomer. bohrium.com For instance, rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes has been shown to produce chiral gem-difluorinated α-boryl cyclobutanes and monofluorinated cyclobutenes with excellent regio- and enantioselectivity. bohrium.comnih.gov These chiral building blocks can then be further transformed into a variety of enantioenriched fluorinated cyclobutane derivatives. nih.govbohrium.com
Another strategy involves the use of the chiral pool, where readily available chiral starting materials are used to synthesize the target molecule. While not explicitly detailed for this compound in the provided context, this remains a viable and important strategy in asymmetric synthesis. ub.edu The development of new chiral ligands and catalytic systems is a key area of research aimed at improving the efficiency and selectivity of these transformations. bohrium.com The enantioselective synthesis of cyclobutane derivatives can also be achieved through visible-light-induced asymmetric [2+2] cycloaddition reactions. chemistryviews.org
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare 2-(3-Fluorocyclobutyl)acetic acid, and what are their methodological considerations?
- Answer : Synthesis typically involves cyclobutane ring formation followed by fluorination and acetic acid moiety introduction. A stepwise approach, as seen in analogous compounds (e.g., 2-(2-(2-aminoethoxy)ethoxy)acetic acid), may include:
Cyclobutane precursor synthesis (e.g., [2+2] photocycloaddition or ring-closing metathesis).
Fluorination via electrophilic fluorinating agents (e.g., Selectfluor®) or nucleophilic substitution .
Acetic acid functionalization through alkylation or hydrolysis of ester intermediates.
Key Challenges : Byproduct formation during fluorination and steric hindrance in cyclobutane derivatives require careful optimization of reaction conditions (temperature, solvent polarity) .
Q. How is this compound characterized using spectroscopic methods?
- Answer :
- IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and fluorinated cyclobutane (C-F stretch ~1100 cm⁻¹). Artifacts from solvents (e.g., CCl₄ around 1550 cm⁻¹) must be accounted for .
- NMR : ¹⁹F NMR confirms fluorination position; ¹H NMR resolves cyclobutane ring protons (δ 2.5–3.5 ppm, multiplet splitting due to ring strain).
- X-ray Crystallography : Resolves spatial arrangement (e.g., chair conformations in cyclobutane derivatives, as in ) .
Q. What are the stability and storage guidelines for this compound?
- Answer :
- Store at -20°C under inert atmosphere (argon/nitrogen) to prevent degradation .
- Avoid prolonged exposure to light, moisture, or acidic/basic conditions to preserve the fluorinated cyclobutane structure .
Advanced Research Questions
Q. How can researchers optimize fluorinated cyclobutane synthesis to minimize byproducts and improve yield?
- Answer :
- Fluorination Optimization : Use anhydrous conditions and catalysts (e.g., BF₃·Et₂O) to enhance electrophilic fluorination efficiency .
- Cyclobutane Strain Mitigation : Incorporate sterically bulky groups to stabilize transition states during ring formation .
- Purification : Chromatography (reverse-phase HPLC) or recrystallization in non-polar solvents (hexane/ethyl acetate) to isolate pure product .
Data Table : Comparison of fluorination methods:
| Method | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| Electrophilic Fluorination | 65–75 | >90 | Di-fluorinated |
| Nucleophilic Substitution | 50–60 | 80–85 | Dehalogenated |
Q. How to resolve contradictions in spectral data for fluorinated cyclobutane derivatives?
- Answer : Contradictions often arise from:
- Solvent Artifacts (e.g., CCl₄ in IR spectra) .
- Conformational Isomerism : Cyclobutane ring puckering creates multiple NMR signals. Use variable-temperature NMR to coalesce split peaks .
- Crystallographic Disorder : Refine X-ray data with software like SHELXL to model disorder in fluorinated positions .
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound?
- Answer :
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to predict fluorination sites and cyclobutane ring strain .
- Molecular Dynamics (MD) : Simulate solvation effects on stability (e.g., water vs. DMSO interactions) using Amber or GROMACS.
- PubChem Data : Cross-reference experimental properties (e.g., InChIKey, SMILES) with computed spectra .
Q. What are the toxicity and safety protocols for handling this compound?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
